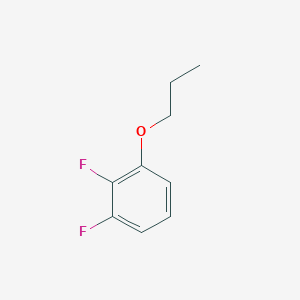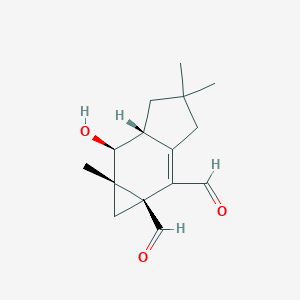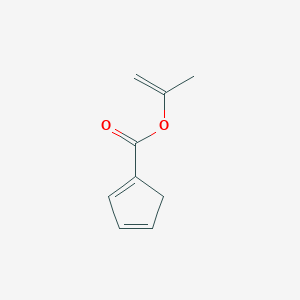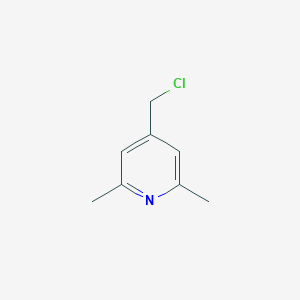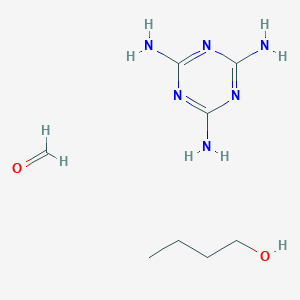
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a chemical compound that is commonly known as polyquaternium-22. It is a water-soluble polymer that is widely used in the cosmetic and personal care industry as a hair fixative and conditioning agent. The compound is also used in the textile industry as a fabric softener and anti-static agent.
Mécanisme D'action
Polyquaternium-22 works by forming a film on the surface of the hair or fabric. The film helps to hold the hair in place and reduce frizz and static. It also helps to soften the fabric and reduce static in clothing.
Effets Biochimiques Et Physiologiques
Polyquaternium-22 has been shown to be safe for use in cosmetic and personal care products. It has been extensively tested for its toxicity and has been found to be non-toxic. The compound is not absorbed through the skin and is not known to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments. It is water-soluble and can be easily incorporated into aqueous systems. It is also stable under a wide range of pH and temperature conditions. However, one limitation of polyquaternium-22 is that it can be difficult to analyze due to its complex structure.
Orientations Futures
There are many future directions for the use of polyquaternium-22. One area of research is the development of new formulations for hair care products. Researchers are also exploring the use of polyquaternium-22 in the development of new textile finishes. Another area of research is the use of polyquaternium-22 in the development of new drug delivery systems.
In conclusion, polyquaternium-22 is a water-soluble polymer that has many applications in the cosmetic and personal care industry as well as the textile industry. It has been extensively studied for its safety and efficacy and has been found to be non-toxic. Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments and has many future directions for research.
Méthodes De Synthèse
Polyquaternium-22 is synthesized by the reaction of formaldehyde, 1-butanol, and 1,3,5-triazine-2,4,6-triamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting polymer is a clear, viscous liquid that is soluble in water.
Applications De Recherche Scientifique
Polyquaternium-22 has been extensively studied for its use in the cosmetic and personal care industry. It is used in hair care products such as shampoos, conditioners, and hair sprays. The compound has been shown to provide excellent hair conditioning and holding properties. It also helps to reduce frizz and static in hair. Polyquaternium-22 is also used in the textile industry as a fabric softener and anti-static agent.
Propriétés
Numéro CAS |
120196-33-0 |
|---|---|
Nom du produit |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Formule moléculaire |
C8H18N6O2 |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
Clé InChI |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
SMILES canonique |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Synonymes |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



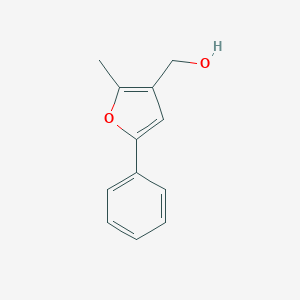
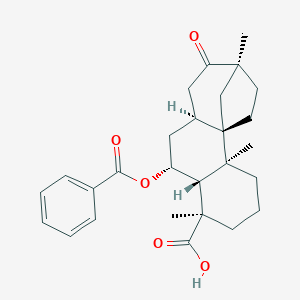
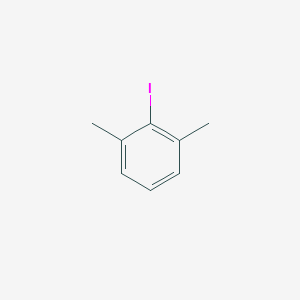
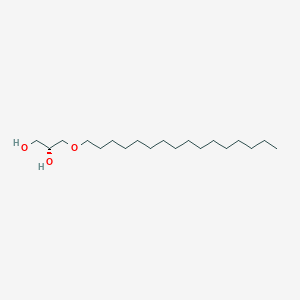

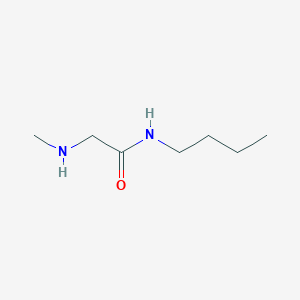
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
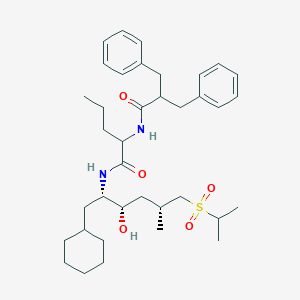
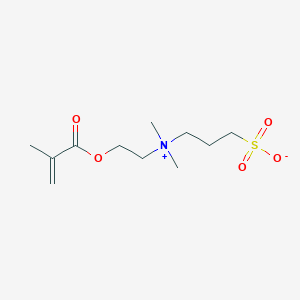
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
